molecular formula C21H24FN3O4 B2766901 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide CAS No. 898439-62-8

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2766901
CAS No.: 898439-62-8
M. Wt: 401.438
InChI Key: VZADAAUFQWKJON-UHFFFAOYSA-N
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Description

2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.438. The purity is usually 95%.
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Scientific Research Applications

Fe-Catalyzed Synthesis

A study by Shakhmaev, Sunagatullina, and Zorin (2016) highlights a Fe-catalyzed synthesis method for flunarizine and its isomer, which are related to the chemical structure . This method provides insights into the industrial production of drugs that exhibit vasodilating effects and are used in treating migraines, dizziness, and epilepsy Fe-catalyzed synthesis of flunarizine and its (Z)-isomer.

Herbicidal Activity

Li et al. (2005) explored the synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating the agricultural applications of compounds with similar chemical frameworks. Their research suggests potential herbicidal activity, indicating a possible application in agriculture A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones.

Anti-Ischemic Activity

Zhong et al. (2018) synthesized cinnamide derivatives, including compounds structurally related to our compound of interest, and tested their anti-ischemic activities. This research shows the potential of such compounds in treating cerebral infarction and neurotoxicity Synthesis, crystal structure, Hirshfeld surfaces analysis and anti-ischemic activity of cinnamide derivatives.

Antimicrobial Studies

Patel, Patel, and Chauhan (2007) worked on the synthesis of amide derivatives of quinolone and their antimicrobial studies, providing a perspective on the antimicrobial potential of compounds with similar chemical backbones Synthesis of amide derivatives of quinolone and their antimicrobial studies.

Anticonvulsant Activity

Obniska et al. (2015) designed, synthesized, and evaluated new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid for their anticonvulsant activity. This study underscores the pharmaceutical application of such compounds in the treatment of epilepsy Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Antibacterial Evaluation of Isoxazolinyl Oxazolidinones

Varshney et al. (2009) synthesized and evaluated the in vitro antibacterial activity of isoxazolinyl oxazolidinones against resistant Gram-positive and Gram-negative bacteria. This highlights the potential use of similar compounds in developing new antibacterial drugs Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial.

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-2-7-23-21(27)15-29-20-14-28-16(12-19(20)26)13-24-8-10-25(11-9-24)18-6-4-3-5-17(18)22/h2-6,12,14H,1,7-11,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADAAUFQWKJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.